molecular formula C14H24O2 B1594984 Terpinyl isobutyrate CAS No. 7774-65-4

Terpinyl isobutyrate

Cat. No. B1594984
CAS RN: 7774-65-4
M. Wt: 224.34 g/mol
InChI Key: SMQUXKIIXFOJKI-UHFFFAOYSA-N
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Description

Terpinyl isobutyrate is a chemical compound with the molecular formula C14H24O2 . It is used as a fragrance and is a rare cosmetic ingredient . It has a floral type odor .


Molecular Structure Analysis

The molecular structure of Terpinyl isobutyrate is available as a 2D Mol file . It has a molecular weight of 224.3392 .


Physical And Chemical Properties Analysis

Terpinyl isobutyrate has a molecular weight of 224.3392 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Catalysis and Liquid-Liquid Equilibrium Studies : Research has explored the formation of isobutyl isobutyrate in a reactive extraction process using ionic liquid as a dual solvent-catalyst, highlighting the importance of liquid-liquid equilibria (LLE) data for designing such processes (Zeng et al., 2018).

  • Synthesis from Natural Sources : A study demonstrated the environmentally benign synthesis of terpinyl derivatives, including terpinyl isobutyrate, using β-pinene as a starting reactant. This process employed hydrogen peroxide in alcoholic solutions, highlighting a novel approach to terpinyl derivatives synthesis (Silva et al., 2015).

  • Esterification and Flavor Enhancement : Terpinyl acetate, a similar compound, is synthesized for use as a natural flavor. Studies have investigated the use of various catalysts in its synthesis, offering insights into the preparation of related compounds like terpinyl isobutyrate (Li et al., 2013).

  • Biotechnological Production of Terpenoids : Research on the engineering of a mevalonate pathway in Escherichia coli for the production of terpenoids, such as terpinyl isobutyrate, presents a microbial-based method for the synthesis of these compounds, which are often used in flavor and fragrance industries (Martin et al., 2003).

  • Insecticidal and Repellent Activities : Studies have identified the insecticidal and repellent activities of compounds like α-terpinyl acetate, a component similar to terpinyl isobutyrate, against pests like Liposcelis bostrychophila Badonnel. This indicates potential applications in pest control (Liu et al., 2013).

Safety And Hazards

Terpinyl isobutyrate is considered safe for use as a flavoring ingredient . It is recommended for usage levels up to 8.0000% in the fragrance concentrate .

Future Directions

While specific future directions for Terpinyl isobutyrate are not mentioned in the available resources, it’s worth noting that terpineols, which are related compounds, are believed to have applications that may transcend the flavors and fragrances industry in the future .

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,10,12H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUXKIIXFOJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864114
Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

242.00 °C. @ 760.00 mm Hg
Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in alcohols and oils
Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931-0.942
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Terpinyl isobutyrate

CAS RN

7774-65-4
Record name 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpinyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-(4-methylcyclohex-3-enyl)ethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPINYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z55SZR66DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Gupta, PK Rout, LN Misra, P Gupta… - Plant Biosystems-An …, 2017 - Taylor & Francis
… V , tricyclene has exhibited highest positive correlation with terpinyl isobutyrate (r = +0.999**)… Similarly, the content of α-pinene was also positively correlated with terpinyl isobutyrate (r = …
Number of citations: 48 www.tandfonline.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Therefore, the terpinyl isobutyrate MOE for the repeated dose toxicity endpoint can be calculated by dividing the terpinyl acetate NOAEL in mg/kg/day by the total systemic …
A Hauser, B Maurer - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
… A search for ~-terpinyl isobutyrate in Pinus mugo oil by the … added 1 ppm of c~-terpinyl isobutyrate to this essential oil (1 ~… ing to fit of c~-terpinyl isobutyrate, analysis by GC/MS) we were …
Number of citations: 0 link.springer.com
A Agour, I Mssillou, A Allali, M Chebaibi… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… -7-ol, while antioxidant is attributed to α-Terpinyl isobutyrate displayed. Overall, HTEO offers a … In antioxidant activity, α-Terpinyl isobutyrate showed high affinity for the active site of …
Number of citations: 5 www.ncbi.nlm.nih.gov
NW Davies - Journal of chromatography. A, 1990 - core.ac.uk
… 2 1333 prog 2 1711 150 29 1337 140 23 Terpinyl acetate cis-13- 162 1 150 29 Terpinyl butyrate 1828 prog 2 1514 prog Terpinyl formate 1666 prog 2 1333 prog 2 Terpinyl isobutyrate …
Number of citations: 873 core.ac.uk
BB Tirillini, AMAM Stoppini… - Journal of Essential Oil …, 1996 - Taylor & Francis
The essential oils from the epigeous (above ground) and hypogeous (below ground) parts of Smyrnium perfoliatum L., which were obtained by hydrodistillation, were subjected to …
Number of citations: 13 www.tandfonline.com
K Bhar, S Mondal, P Suresh - Pharmacognosy Journal, 2019 - mail.phcogj.com
Introduction: Plants and their products are a major source for food and medicine that are highly beneficial for various animals and humans. This article focuses on complete profile of …
Number of citations: 38 mail.phcogj.com
M Shams-Ardakani, A Ghannadi… - Iranian Journal of …, 2006 - theses.sbmu.ac.ir
The volatile oil obtained by hydrodistillation of the aerial parts of Matricaria chamomilla L.(Asteraceae) growing in Botanical Garden, Isfahan University of Medical Sciences, Iran, was …
Number of citations: 23 theses.sbmu.ac.ir
B Singh, R Kumar, S Bhandari… - Flavour and fragrance …, 2007 - Wiley Online Library
The essential oils of Boswellia serrata Roxb. ex Colebr. oleo‐gum‐resin collected from four different locations (samples A–D) were isolated by hydrodistillation and analysed by means …
Number of citations: 41 onlinelibrary.wiley.com
DR Bickers, P Calow, HA Greim, JM Hanifin… - Regulatory Toxicology …, 2003 - Elsevier
Safety evaluation of the large number of diverse chemicals used as fragrance ingredients follows a systematic prioritization of data generation and analysis, consideration of exposure …
Number of citations: 147 www.sciencedirect.com

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